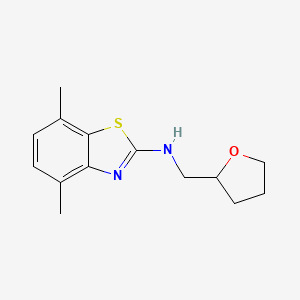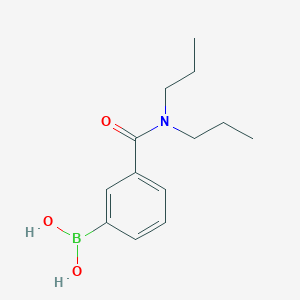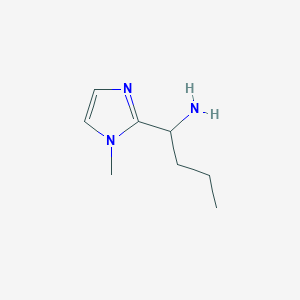
1-(1-Méthyl-1H-imidazol-2-YL)-1-butanamine
Vue d'ensemble
Description
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Applications De Recherche Scientifique
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine has a wide range of applications in scientific research:
Biology: Investig
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Analyse Biochimique
Biochemical Properties
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction between 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine and these enzymes can influence the metabolism and efficacy of other compounds. Additionally, this compound may interact with receptors and ion channels, affecting cellular signaling pathways .
Cellular Effects
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, imidazole derivatives are known to inhibit certain enzymes, such as histone deacetylases, which play a role in gene expression regulation . By inhibiting these enzymes, 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine can alter gene expression patterns and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine should be carefully monitored in in vitro and in vivo studies to understand its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, cytochrome P450 enzymes are responsible for the oxidation and reduction of imidazole derivatives, leading to the formation of metabolites with different biological activities . The metabolic pathways of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine should be thoroughly investigated to understand its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity . Understanding the transport and distribution of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine can affect its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cells . For example, imidazole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Investigating the subcellular localization of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine can provide insights into its mechanism of action and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of nickel-catalyzed cyclization and NHC-catalyzed protocols are favored due to their high yields and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with various alkyl or acyl groups.
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTHRJBKKWLZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)
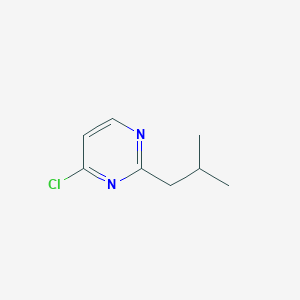

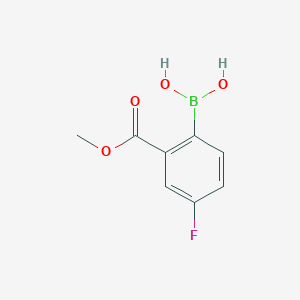
![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)

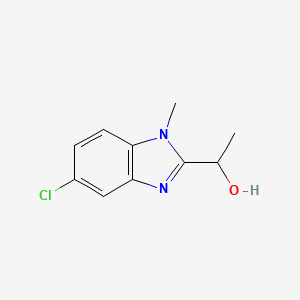
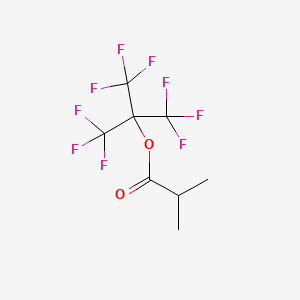
![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)
![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)
